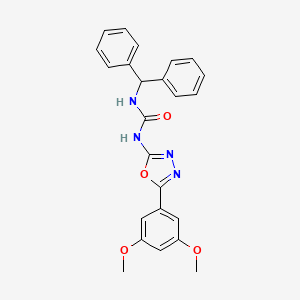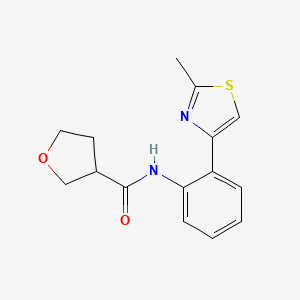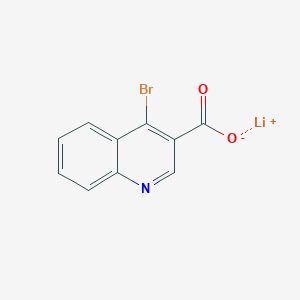![molecular formula C33H31N3O3 B2731910 2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034391-84-7](/img/structure/B2731910.png)
2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Piperazine rings are common in pharmaceutical drugs and medicinal chemistry . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which is often associated with interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would provide information about the functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s Lipinski’s rule of five (RO5) compliance could also be evaluated to predict its “drugability” or potential as a pharmaceutical drug .Scientific Research Applications
Antibacterial Activity
Compounds with a piperazin-1-yl structure have been found to exhibit antibacterial activity . For instance, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have shown good activity against Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
Some piperazine derivatives have shown fungicidal activity against certain strains . This suggests that the compound might also have potential antifungal applications.
Antiviral Activity
Piperazine derivatives have been reported to possess a wide range of biological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.
Antipsychotic Activity
3-(Piperazin-1-yl)-1,2-benzothiazole, a compound with a structure similar to the one , has been used as an antipsychotic drug substance . This suggests that your compound might also have potential applications in the treatment of psychiatric disorders.
Anti-inflammatory and Antidepressant Activity
Piperazine derivatives have been reported to possess anti-inflammatory and antidepressant activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions and mood disorders.
Antioxidant Activity
The compound might also have potential antioxidant activity, as suggested by studies on similar pyrazoline derivatives .
Antitumor Activity
Piperazine derivatives have been reported to possess antitumor activities . This suggests that the compound could potentially be used in cancer treatment.
Neuroprotective Activity
The compound might also have neuroprotective effects, as suggested by studies on similar compounds .
Mechanism of Action
properties
IUPAC Name |
2-[2-[4-(3,3-diphenylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O3/c37-30(23-29(24-9-3-1-4-10-24)25-11-5-2-6-12-25)35-20-17-34(18-21-35)19-22-36-32(38)27-15-7-13-26-14-8-16-28(31(26)27)33(36)39/h1-16,29H,17-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQRANLOGTZOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)
![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)
![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)
![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)
![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)


![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)
![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)
![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)